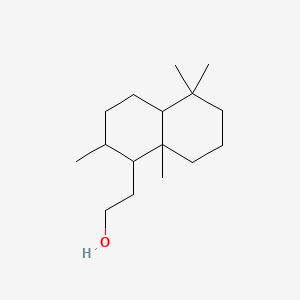
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is a chemical compound known for its unique structure and properties. It is a derivative of imidazoline, a heterocyclic compound containing nitrogen atoms. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime typically involves the reaction of 2,2,5,5-tetramethyl-3-imidazoline-4-carboxaldehyde with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazoline derivatives with different functional groups.
Scientific Research Applications
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime involves its interaction with specific molecular targets. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it useful in various applications, including antioxidant research and the study of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-4-phenyl-3-imidazoline-1-oxyl: A similar compound with a phenyl group instead of a carboxaldehyde group.
2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl: Another derivative with an oxide group.
Uniqueness
2,2,5,5-Tetramethyl-3-imidazoline-4-carboxaldehyde-1-oxyl oxime is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H14N3O2 |
|---|---|
Molecular Weight |
184.22 g/mol |
InChI |
InChI=1S/C8H14N3O2/c1-7(2)6(5-9-12)10-8(3,4)11(7)13/h5,12H,1-4H3/b9-5+ |
InChI Key |
RTSNJHGNCNPJOI-WEVVVXLNSA-N |
Isomeric SMILES |
CC1(C(=NC(N1[O])(C)C)/C=N/O)C |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)





![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)
